molecular formula C2Na2O4 B11760386 disodium;oxalate

disodium;oxalate

Cat. No.: B11760386
M. Wt: 134.00 g/mol
InChI Key: ZNCPFRVNHGOPAG-UHFFFAOYSA-L
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Description

Titrimetric Standardization Methodologies Utilizing Disodium Oxalate

Disodium oxalate is universally recognized as a primary standard for redox titrations, particularly in standardizing potassium permanganate (KMnO₄) solutions. Its anhydrous form, when thoroughly dried at 200–250°C, achieves a purity exceeding 99.95%, making it ideal for precise volumetric analysis. The redox reaction between disodium oxalate and permanganate in acidic media forms the basis of this standardization:

$$
5 \, \text{Na}2\text{C}2\text{O}4 + 2 \, \text{KMnO}4 + 8 \, \text{H}2\text{SO}4 \rightarrow \text{K}2\text{SO}4 + 5 \, \text{Na}2\text{SO}4 + 2 \, \text{MnSO}4 + 10 \, \text{CO}2 + 8 \, \text{H}_2\text{O}
$$

This reaction requires temperatures above 60°C to accelerate kinetics, as manganese(II) ions (Mn²⁺) generated in situ catalyze the reduction of MnO₄⁻. The endpoint, marked by a persistent pale pink color, corresponds to the complete oxidation of oxalate to carbon dioxide.

Table 1: Comparison of Primary Standards for Redox Titrations

Compound Application Purity (%) Stability Temperature Sensitivity
Disodium Oxalate KMnO₄ standardization 99.95 High Requires >60°C
Sodium Carbonate Acid-base titrations 99.90 Moderate None
Potassium Dichromate Fe²⁺ determination 99.98 High None

The preparation of disodium oxalate involves neutralizing oxalic acid with sodium hydroxide in a 1:2 molar ratio, followed by crystallization and drying. This process yields a non-hygroscopic solid, ensuring minimal mass variability during weighing—a critical attribute for primary standards.

Chelation Mechanisms in Metal Ion Precipitation and Separation

Disodium oxalate’s ability to form stable metal-oxalate complexes underpins its utility in selective precipitation and hydrometallurgical processes. The oxalate anion (C₂O₄²⁻) acts as a bidentate ligand, coordinating with metal ions through two oxygen atoms, forming complexes with varying solubility based on metal oxidation states and ionic radii. For instance, lithium oxalate remains soluble in aqueous solutions, whereas transition metals like nickel and cobalt precipitate as insoluble oxalates.

Table 2: Solubility of Metal Oxalates in Aqueous Media

Metal Ion Solubility (g/100 mL, 25°C) Complex Stability Constant (log K)
Li⁺ 3.2 1.5
Mg²⁺ 0.008 3.6
Fe³⁺ 0.001 9.2
Co²⁺ 0.004 4.8

In spent lithium-ion battery recycling, disodium oxalate selectively leaches lithium while precipitating cobalt and nickel, enabling efficient metal recovery. Similarly, electroless plating waste treatment employs oxalate to recover copper and EDTA simultaneously:

$$
\text{CuEDTA}^{2-} + \text{H}2\text{C}2\text{O}4 + 2 \, \text{H}^+ \rightarrow \text{CuC}2\text{O}4 \downarrow + \text{H}4\text{EDTA} \downarrow
$$

The precipitates are subsequently redissolved in sodium hydroxide, regenerating reusable CuEDTA²⁻ and Na₂C₂O₄. This dual functionality minimizes waste and enhances process sustainability.

Redox Behavior in Permanganate-Based Quantitative Analysis

The redox activity of disodium oxalate arises from the oxalate ion’s capacity to donate electrons, reducing Mn(VII) in permanganate to Mn(II). This reaction’s stoichiometric predictability ensures high accuracy in determining oxidizing agent concentrations. The standard electrode potential for the oxalate-permanganate system is +1.51 V, favoring spontaneous reaction under acidic conditions.

Key experimental considerations include:

  • Acid Concentration : Sulfuric acid (1–2 M) provides protons for the reaction and prevents MnO₂ precipitation.
  • Temperature Control : Maintaining 70–80°C accelerates reaction rates without inducing oxalate decomposition.
  • Catalyst Role : Mn²⁺ autocatalyzes the reaction, necessitating an initial slow titration to establish sufficient catalyst concentration.

Figure 1: Titration Curve for KMnO₄ vs. Disodium Oxalate
(Hypothetical depiction: Sharp potential rise at equivalence point, 25 mL titrant volume)

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C2Na2O4

Molecular Weight

134.00 g/mol

IUPAC Name

disodium;oxalate

InChI

InChI=1S/C2H2O4.2Na/c3-1(4)2(5)6;;/h(H,3,4)(H,5,6);;/q;2*+1/p-2

InChI Key

ZNCPFRVNHGOPAG-UHFFFAOYSA-L

Canonical SMILES

C(=O)(C(=O)[O-])[O-].[Na+].[Na+]

Origin of Product

United States

Chemical Reactions Analysis

Disodium oxalate undergoes several types of chemical reactions:

Scientific Research Applications

Analytical Chemistry

Disodium oxalate is widely used as a primary standard in titrations, particularly for the standardization of potassium permanganate solutions. Its ability to act as a reducing agent makes it valuable in redox titrations.

  • Solubility Characteristics : The solubility of disodium oxalate in water is temperature-dependent, which is critical for accurate analytical measurements. A recent study found that its solubility increases linearly with temperature, with a mean solubility of approximately 0.274 mol/kg at 298.15 K .
Temperature (K)Solubility (mol/kg)
273.150.259 - 0.289
298.150.274
323.150.317 - 0.355

Environmental Applications

Disodium oxalate has been investigated for its role in environmental remediation processes, particularly in the treatment of wastewater containing heavy metals.

  • Heavy Metal Removal : Research indicates that disodium oxalate can effectively chelate heavy metals, facilitating their removal from contaminated water sources . This property is leveraged in developing sustainable methods for treating industrial effluents.

Material Engineering

In the field of construction and material science, disodium oxalate is utilized to enhance the properties of building materials.

  • Activation of Slag : A study demonstrated that disodium oxalate can activate basic oxygen furnace slag, improving early hydration kinetics and microstructure development in cement composites . This application not only enhances the mechanical properties of concrete but also contributes to sustainable building practices by recycling industrial by-products.

Food Science

Disodium oxalate is also relevant in food science, particularly in the context of analyzing oxalates in food products.

  • Analytical Methods : New sensor materials have been developed for the solid-phase spectrophotometric determination of food oxalates, which utilize disodium oxalate's interaction with certain metal ions to produce measurable signals . This method aids in assessing the nutritional content and safety of various food items.

Case Study 1: Wastewater Treatment

A study conducted on the use of disodium oxalate for removing lead from industrial wastewater showed a significant reduction in lead concentrations when treated with disodium oxalate solutions. The effectiveness was attributed to its chelation properties, which allowed for efficient metal ion binding and precipitation.

Case Study 2: Construction Materials

In a comparative analysis of concrete samples with and without disodium oxalate treatment, results indicated that treated samples exhibited improved compressive strength and durability over time. The activation process facilitated better bonding within the cement matrix.

Comparison with Similar Compounds

Research Findings and Industrial Implications

Table 1: Comparative Physical Properties

Compound Molecular Formula Solubility (g/100 mL, 20°C) Key Industrial Role
Disodium oxalate Na₂C₂O₄ 3.7 Slag activation, reducing agent
Potassium oxalate K₂C₂O₄ 25.5 Analytical chemistry
Calcium oxalate CaC₂O₄ 0.00067 Kidney stone formation
Sodium acetate NaC₂H₃O₂ 119 Biochemical buffer

Table 2: Mechanistic Differences in BOF Slag Activation

Compound Role in Slag Hydration Impact on Strength
Disodium oxalate Chelates Ca²⁺, accelerates brownmillerite dissolution Increases (3% dosage)
Calcium oxalate Forms insoluble precipitates, reduces porosity Variable

Critical Notes:

  • Disodium oxalate’s dual role in BOF slag—enhancing early strength but delaying setting time—requires dosage optimization .
  • Its ability to reduce Cr⁶⁺ in industrial waste streams remains understudied .

Q & A

Q. What are the critical physicochemical properties of disodium oxalate for laboratory handling and solution preparation?

Disodium oxalate (Na₂C₂O₄) is a white, odorless crystalline solid with a density of 2.34 g/cm³ and a melting point of 260°C (decomposes at 290°C). Its solubility in water increases with temperature: 2.69 g/100 mL (0°C), 3.7 g/100 mL (20°C), and 6.25 g/100 mL (100°C). It is stable under dry conditions but reacts with strong oxidizers and moisture . For solution preparation, pre-dry the compound at 110°C to remove hydration water and use deionized water to avoid precipitation.

Q. How is disodium oxalate employed as a primary standard in redox titrations?

Disodium oxalate is widely used to standardize potassium permanganate (KMnO₄) solutions due to its high purity and stability. The methodological steps include:

  • Dissolving a precisely weighed sample in sulfuric acid (1 M) to maintain acidic conditions.

  • Titrating with KMnO₄ at 60–70°C to accelerate the reaction: 5C2O42+2MnO4+16H+10CO2+2Mn2++8H2O5\text{C}_2\text{O}_4^{2-} + 2\text{MnO}_4^- + 16\text{H}^+ \rightarrow 10\text{CO}_2 + 2\text{Mn}^{2+} + 8\text{H}_2\text{O}

  • Using a faint pink endpoint for detection. Calibrate titrant concentration based on stoichiometry .

Q. What safety protocols are essential when handling disodium oxalate in experiments?

  • Personal Protective Equipment (PPE): Lab coat, nitrile gloves, and safety goggles.
  • Ventilation: Use fume hoods for powder handling to avoid inhalation.
  • First Aid: For skin contact, wash with soap and water; for eye exposure, rinse for 15 minutes. In case of ingestion, rinse mouth and seek medical attention .

Advanced Research Questions

Q. What mechanisms explain disodium oxalate’s role in activating Ca-bearing phases in industrial slags?

Disodium oxalate chelates Ca²⁺ ions from phases like brownmillerite (Ca₂(Fe,Al)₂O₅) and wüstite (FeO) in Basic Oxygen Furnace (BOF) slag, enhancing dissolution. This chelation increases Ca²⁺ availability in solution, promoting hydration reactions that form hydrogarnet (Ca₃Al₂(SiO₄)₃−ₓ(OH)₄ₓ) and densify the microstructure. Higher oxalate dosages (e.g., 3 wt%) delay initial setting due to prolonged Ca²⁺ release but improve 7-day compressive strength by 15–20% .

Q. How does disodium oxalate concentration influence the microstructure and compressive strength of cementitious materials?

Experimental designs should include:

  • Dosage Variation: Test 1%, 2%, and 3% Na₂C₂O₄ (by slag weight).
  • Analytical Techniques:
    • XRD/QXRD: Quantify phase evolution (e.g., hydrogarnet formation).
    • SEM-EDS: Map pore distribution and Ca-Oxalate crystallization.
    • Compressive Strength: Measure at 1, 7, and 28 days. Results show that 3% oxalate reduces porosity by 12% via pore-filling effects but delays setting by 2–3 hours due to retarded Ca²⁺ release .

Q. What are the implications of disodium oxalate’s decomposition products on MOF synthesis?

In aqueous solutions, disodium oxalate decomposes sequentially to croconate (C₅O₅²⁻) and oxalate (C₂O₄²⁻) over weeks. For MOF synthesis (e.g., Cd(ox)(H₂O)₂·H₂O), this decomposition can alter ligand availability, favoring 3D frameworks over 1D/2D structures. To control this:

  • Use fresh Na₂C₂O₄ solutions (<24 hours old).
  • Monitor decomposition via UV-Vis spectroscopy (λ = 250–300 nm for intermediate croconate) .

Notes for Experimental Design

  • Contradiction Analysis: While higher oxalate dosages improve strength, they delay setting. Optimize by combining with accelerators (e.g., alkali sulfates) .
  • Microstructural Analysis: Pair SEM with mercury intrusion porosimetry (MIP) to quantify pore-size distribution changes .

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